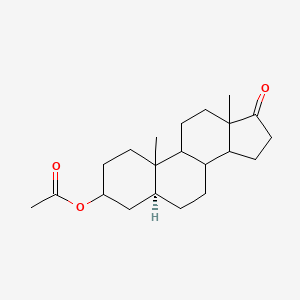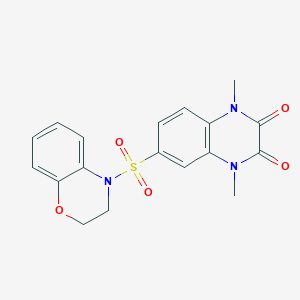![molecular formula C21H14F3N3OS B11202733 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B11202733.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a benzothiazole ring and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
Coupling Reaction: The benzothiazole derivative is then coupled with 4-bromophenyl isocyanate under mild conditions to form the desired urea derivative.
Chemical Reactions Analysis
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits tyrosine kinase receptors, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s antibacterial activity is attributed to its ability to inhibit enzymes essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of a benzothiazole ring and a trifluoromethyl group. Similar compounds include:
1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole ring but lack the trifluoromethyl group.
Trifluoromethylphenyl ureas: These compounds contain the trifluoromethyl group but do not have the benzothiazole ring.
The presence of both functional groups in 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C21H14F3N3OS |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C21H14F3N3OS/c22-21(23,24)15-5-1-2-6-16(15)27-20(28)25-14-11-9-13(10-12-14)19-26-17-7-3-4-8-18(17)29-19/h1-12H,(H2,25,27,28) |
InChI Key |
UFLOSSBXKQHSEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrimido[1,2-a]benzimidazol-10(4H)-yl)acetamide](/img/structure/B11202651.png)
![3-amino-4-(2-furyl)-N-mesityl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11202658.png)
![N-Ethyl-1-(6-{[(2-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide](/img/structure/B11202665.png)
![5-{[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11202666.png)
![ethyl 2-[(2,3-dimethoxybenzyl)amino]-3-[(2-ethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B11202667.png)
![2-(4-Bromophenyl)-7-(2-methoxyphenyl)-7H,8H-imidazo[1,2-A]pyrazin-8-one](/img/structure/B11202669.png)
![3-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}quinoxalin-2(1H)-one](/img/structure/B11202671.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11202672.png)
![Methyl 4-[7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11202678.png)
![1-(2,5-difluorophenyl)-2-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B11202687.png)

![4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-isopropylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11202689.png)


